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Compound of Interest

Compound Name: N-Acetyl-d3 Adamantamine

Cat. No.: B563083

Get Quote

Core Identity & Physicochemical Profile

N-Acetyl-d3 Adamantamine (also known as N-(1-Adamantyl)acetamide-d3) is the deuterated
analog of N-acetyl amantadine, the primary metabolite of the antiviral and antiparkinsonian
drug amantadine. It functions as a critical Internal Standard (IS) in mass spectrometry,
correcting for matrix effects, extraction efficiency, and ionization variability during the

guantification of the metabolite in biological fluids.

Chemical Specifications
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Property Detail

Chemical Name N-(1-Adamantyl)acetamide-d3

CAS Number 1217704-63-6

Molecular Formula C12H16DsNO

Molecular Weight 196.31 g/mol (vs. 193.29 g/mol for unlabeled)
Isotopic Purity > 99% Deuterium

Solubility Soluble in Methanol, DMSO, Acetonitrile
Appearance White to off-white solid

Structural Visualization

The following diagram illustrates the chemical structure of the compound, highlighting the
adamantane cage and the deuterated acetyl group responsible for the mass shift (+3 Da).
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Figure 1: The deuterated methyl group (CD3) provides the +3 Da mass shift necessary for
mass spectral differentiation from the endogenous metabolite.

Research Application: Metabolic Phenotyping &
DMPK

While amantadine is largely excreted unchanged in urine, N-acetylation represents a specific
metabolic pathway. Quantifying this metabolite is essential for:

o Renal Clearance Studies: Distinguishing between active drug transport and metabolic
elimination.
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» Phenotyping: Investigating the activity of N-acetyltransferase enzymes (NAT1/NAT2) in
specific populations, although amantadine acetylation is often considered minor (5-15% of
dose).

o Toxicology: Monitoring accumulation of metabolites in patients with renal impairment.

The Metabolic Pathway

The conversion of Amantadine to N-Acetyl Amantadine involves the transfer of an acetyl group
from Acetyl-CoA.
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Click to download full resolution via product page

Figure 2: Metabolic pathway of Amantadine and the positioning of the d3-IS for quantification.

Analytical Methodology: LC-MS/MS Protocol[1][2][3]
[4][5][6]

The definitive method for using N-Acetyl-d3 Adamantamine is Liquid Chromatography-
Tandem Mass Spectrometry (LC-MS/MS). The following protocol ensures high sensitivity and
selectivity.

A. Sample Preparation (Protein Precipitation)

Rationale: Amantadine and its metabolites are small, polar molecules. Protein precipitation is
preferred over SPE for high-throughput analysis unless sensitivity <1 ng/mL is required.

o Aliquot: Transfer 50 pL of plasma/urine into a centrifuge tube.

 |S Addition: Add 10 pL of N-Acetyl-d3 Adamantamine working solution (e.g., 500 ng/mL in
methanol).

© 2026 BenchChem. All rights reserved. 3/7 Tech Support


https://www.benchchem.com/product/b563083/docs?utm_src=pdf-body-img#technical-guide-n-acetyl-d3-adamantamine-in-bioanalytical-research
https://www.benchchem.com/product/b563083/docs?utm_src=pdf-body#technical-guide-n-acetyl-d3-adamantamine-in-bioanalytical-research
https://www.benchchem.com/product/b563083/docs?utm_src=pdf-body#technical-guide-n-acetyl-d3-adamantamine-in-bioanalytical-research
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b563083?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

» Precipitation: Add 200 pL of ice-cold Acetonitrile (containing 0.1% Formic Acid).
» Vortex/Centrifuge: Vortex for 30s; Centrifuge at 12,000 x g for 10 min at 4°C.

« Supernatant: Transfer supernatant to an autosampler vial.

B. Chromatographic Conditions[1][5][6][7]

e Column: C18 Reverse Phase (e.g., Agilent Poroshell 120 EC-C18, 2.1 x 50 mm, 2.7 um).
» Mobile Phase A: 5 mM Ammonium Formate + 0.1% Formic Acid in Water.[1]

» Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

e Flow Rate: 0.4 mL/min.

o Gradient:

[¢]

0.0 min: 10% B

3.0 min: 90% B

[e]

3.5 min: 90% B

o

[¢]

3.6 min: 10% B (Re-equilibration)

C. Mass Spectrometry Parameters (MRM)

Detection utilizes Positive Electrospray lonization (ESI+). The adamantane cage structure
typically fragments to yield the stable adamantyl cation (m/z 135).
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Precursor lon Product lon Collision Dwell Time
Analyte
(Q1) (Q3) Energy (eV) (ms)
N-Acetyl 135.1
_ 194.2 [M+H]* 25 100
Amantadine [Adamantyl]*
N-Acetyl-d3
_ 135.1
Adamantamine 197.2 [M+H]* 25 100
[Adamantyl]*

(1S)

Note on Specificity: Although both transitions yield the same product ion (m/z 135), the
precursor masses (194 vs 197) are resolved by the first quadrupole (Q1), ensuring no cross-
talk.

Experimental Validation & Logic

To ensure the protocol is self-validating, researchers must monitor specific quality attributes.

Isotopic Contribution (Cross-Signal)

Since the mass difference is only 3 Da, there is a theoretical risk of isotopic overlap if the
resolution is poor.

o Test: Inject a high concentration of the Unlabeled Analyte (Upper Limit of Quantification) and
monitor the IS channel (197 -> 135).

e Acceptance: Signal in the IS channel must be < 5% of the IS response.

o Why? Natural isotopes of Carbon-13 in the unlabeled compound can contribute to the M+3

signal.

Matrix Effect Correction

The d3-labeled IS co-elutes with the analyte.

e Logic: Any ion suppression caused by phospholipids or salts at the retention time will affect
both the analyte and the IS equally.
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e Calculation: Use the Area Ratio (Analyte Area / IS Area) for all quantifications. This ratio
remains constant even if absolute signal intensity drops due to matrix effects.

Stock Solution Stability

o Preparation: Dissolve 1 mg N-Acetyl-d3 Adamantamine in 1 mL Methanol (Stock A: 1
mg/mL).

o Storage: Store at -20°C. Stable for >6 months.
» Working Solution: Dilute Stock A to 500 ng/mL in 50% Methanol/Water daily.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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adamantamine-in-bioanalytical-research]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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